(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorophenylacetone.
Reductive Amination: The 2-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the (s)-enantiomer.
Hydrochloride Formation: Finally, the (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitter pathways, the compound can influence mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chlorophenyl methylcarbamate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural configuration and its selective interaction with monoamine neurotransmitter systems. This distinguishes it from other similar compounds that may have different pharmacological profiles and applications.
Properties
Molecular Formula |
C10H15Cl2N |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
GFBJTWMFXJYTLE-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1Cl)N.Cl |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
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